N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide,monohydrochloride
Description
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride (CAS: 2749419-54-1) is a deuterated derivative of cyclopentyl fentanyl, a synthetic opioid analog. Its structure comprises a piperidin-4-yl core substituted with a phenethyl group at the 1-position and a deuterated phenyl group (phenyl-d5) attached via a cyclopentanecarboxamide moiety. The hydrochloride salt enhances solubility and stability for research applications .
This compound is explicitly labeled for research use, primarily as an internal standard in mass spectrometry (MS)-based quantification due to its isotopic labeling (deuterium at the phenyl group).
Properties
Molecular Formula |
C25H33ClN2O |
|---|---|
Molecular Weight |
418.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopentanecarboxamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O.ClH/c28-25(22-11-7-8-12-22)27(23-13-5-2-6-14-23)24-16-19-26(20-17-24)18-15-21-9-3-1-4-10-21;/h1-6,9-10,13-14,22,24H,7-8,11-12,15-20H2;1H/i2D,5D,6D,13D,14D; |
InChI Key |
ZEYJIGZFICSSRY-RJGPOACUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4CCCC4)[2H])[2H].Cl |
Canonical SMILES |
C1CCC(C1)C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyclopentanecarboxamide Moiety: This involves the reaction of the piperidine derivative with cyclopentanecarboxylic acid or its derivatives.
Hydrochloride Salt Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the cyclopentanecarboxamide moiety, potentially forming alcohol derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl group may play a role in binding to these targets, while the piperidine ring and cyclopentanecarboxamide moiety contribute to the overall pharmacological activity. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues of Fentanyl Derivatives
The compound belongs to the fentanyl analog family, characterized by a piperidine core and variable acyl/aryl substitutions. Below is a systematic comparison with key analogs:
Key Differences and Implications
- Deuterium Labeling: The deuterated phenyl group in the target compound enables its use as an internal standard in MS. Deuterated analogs (e.g., para-Fluorofentanyl-d5) exhibit nearly identical chromatographic retention times to their non-deuterated counterparts but distinct mass-to-charge ratios, minimizing analytical variability .
- Acyl Group Variations : Modifications to the acyl group (e.g., cyclopentanecarboxamide vs. pentanamide in para-fluoro valeryl fentanyl) influence lipophilicity and receptor binding affinity. Cyclopentyl fentanyl’s bulky cyclopentane group may reduce potency compared to linear acyl chains but prolong duration of action .
- In contrast, deuterated versions are pharmacologically inert in research contexts .
- Non-deuterated analogs are often classified as controlled substances due to opioid activity .
Biological Activity
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide, monohydrochloride is a synthetic compound belonging to the class of piperidine derivatives. It is structurally related to fentanyl and its analogs, which are known for their potent analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring substituted with phenethyl and phenyl groups. The presence of deuterium in the phenyl-d5 group can influence its metabolic stability and isotopic labeling in pharmacokinetic studies.
Molecular Formula : C22H28D5N2O
Molecular Weight : 358.52 g/mol
CAS Number : Not explicitly listed but related to fentanyl analogs.
N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide primarily acts as an agonist at the mu-opioid receptor (MOR), similar to other fentanyl derivatives. This interaction leads to the modulation of pain pathways in the central nervous system (CNS), resulting in analgesic effects.
Key Mechanisms:
- Opioid Receptor Agonism : Binding to MORs inhibits adenylate cyclase activity, reducing intracellular cAMP levels and leading to decreased neurotransmitter release.
- Analgesic Pathways : Activation of descending pain pathways enhances analgesia while also potentially affecting mood and emotional responses.
Biological Activity
Research indicates that compounds similar to N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide exhibit significant biological activity:
Analgesic Effects
Studies have demonstrated that fentanyl analogs possess high potency as analgesics, often significantly more potent than morphine. The specific compound's efficacy and safety profile remain under investigation, but preliminary data suggest it may offer comparable or enhanced analgesic effects.
Respiratory Depression
Like other opioids, there is a risk of respiratory depression associated with this compound. The degree of respiratory depression can vary based on dosage and individual patient factors.
Case Studies
- Clinical Trial Data : A randomized controlled trial involving fentanyl analogs reported effective pain management with minimal side effects when administered via transdermal patches. While specific data on N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide is limited, its structural similarity suggests potential for similar outcomes.
- Postmortem Studies : Analysis of postmortem toxicology has shown that synthetic opioids, including fentanyl analogs, are frequently implicated in overdose cases. The need for careful dosing and monitoring is emphasized in clinical settings.
Comparative Analysis with Fentanyl
| Property | Fentanyl | N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)cyclopentanecarboxamide |
|---|---|---|
| Potency | Very High | Potentially Higher (under investigation) |
| Onset of Action | Rapid | Expected Rapid |
| Duration of Action | Short | Expected Short |
| Risk of Respiratory Depression | High | Expected High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
